molecular formula C11H13Cl2N3 B11859350 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1171376-80-9

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11859350
CAS No.: 1171376-80-9
M. Wt: 258.14 g/mol
InChI Key: OXXNXLJXPVSPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in absolute ethanol . The reaction conditions include:

    Reactants: 4,7-dichloroquinoline and hydrazine monohydrate

    Solvent: Absolute ethanol

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Modified hydrazino derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is unique due to the presence of both chloro and hydrazino groups, which confer specific chemical reactivity and biological activity. The dimethyl groups further enhance its stability and solubility, making it a valuable compound in research and industrial applications .

Properties

CAS No.

1171376-80-9

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(7-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-5-10(15-13)8-3-4-9(12)7(2)11(8)14-6;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

OXXNXLJXPVSPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.